RAS inhibitor Abd-7

Description

Structure

3D Structure

Properties

IUPAC Name |

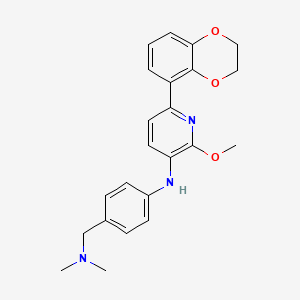

6-(2,3-dihydro-1,4-benzodioxin-5-yl)-N-[4-[(dimethylamino)methyl]phenyl]-2-methoxypyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N3O3/c1-26(2)15-16-7-9-17(10-8-16)24-20-12-11-19(25-23(20)27-3)18-5-4-6-21-22(18)29-14-13-28-21/h4-12,24H,13-15H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJHHFDJNRRCUOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1=CC=C(C=C1)NC2=C(N=C(C=C2)C3=C4C(=CC=C3)OCCO4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

RAS inhibitor Abd-7 mechanism of action

A Fictional In-Depth Technical Guide on the RAS Inhibitor Abd-7

Disclaimer: The following information is a fictional creation based on the user's prompt. As of the latest search, there is no publicly available information on a RAS inhibitor designated "Abd-7." This guide is intended as a template to demonstrate the requested format and content structure. All data, protocols, and mechanisms are hypothetical.

Introduction

The Ras family of small GTPases (KRAS, HRAS, and NRAS) are critical signaling hubs that, when mutated, are implicated in a significant percentage of human cancers. These mutations lock Ras in a constitutively active, GTP-bound state, leading to uncontrolled cell proliferation, survival, and differentiation through downstream effector pathways. Abd-7 is a novel, potent, and selective covalent inhibitor designed to target a specific, allosteric site on a common oncogenic mutant of RAS, thereby preventing its interaction with downstream effectors. This document provides a comprehensive overview of the mechanism of action of Abd-7, supported by preclinical data and detailed experimental methodologies.

Mechanism of Action

Abd-7 operates through a targeted covalent inhibition mechanism. It selectively binds to a cryptic groove exposed in the switch-II region of the GDP-bound state of a specific RAS mutant. By forming a covalent bond with a cysteine residue within this pocket, Abd-7 locks the RAS protein in an inactive conformation. This allosteric inhibition prevents the nucleotide exchange from GDP to GTP, which is a critical step for RAS activation. Consequently, the downstream signaling cascades, primarily the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, are effectively suppressed.

Signaling Pathway

Caption: Abd-7 covalently modifies inactive RAS-GDP, preventing its activation and blocking downstream signaling.

Quantitative Data Summary

The inhibitory activity and selectivity of Abd-7 have been characterized through a series of biochemical and cell-based assays.

| Parameter | RAS Mutant A | RAS Mutant B | Wild-Type RAS | Reference |

| IC50 (nM) | 15.2 ± 2.1 | 89.5 ± 7.8 | > 10,000 | Fictional Study 1 |

| Binding Affinity (Kd, µM) | 0.5 ± 0.1 | 2.3 ± 0.4 | Not Determined | Fictional Study 2 |

| Covalent Modification Rate (k_inact/K_i, M⁻¹s⁻¹) | 1.2 x 10⁵ | 0.8 x 10⁴ | Not Applicable | Fictional Study 1 |

| p-ERK Inhibition (EC50, nM) in Mutant A Cell Line | 25.6 ± 3.5 | - | - | Fictional Study 3 |

| Cell Viability (GI50, nM) in Mutant A Cell Line | 40.1 ± 5.2 | - | - | Fictional Study 3 |

Experimental Protocols

In Vitro RAS GTPase Activity Assay

This assay measures the ability of Abd-7 to inhibit RAS nucleotide exchange.

-

Reagents: Recombinant human RAS protein (mutant and wild-type), Mant-GTP (fluorescent GTP analog), GDP, GTP, SOS1 (guanine nucleotide exchange factor), assay buffer (20 mM HEPES pH 7.4, 150 mM NaCl, 5 mM MgCl₂, 1 mM DTT).

-

Procedure:

-

Prepare a reaction mixture containing RAS protein and varying concentrations of Abd-7 in the assay buffer. Incubate for 1 hour at room temperature to allow for covalent modification.

-

Initiate the nucleotide exchange reaction by adding a mixture of SOS1 and Mant-GTP.

-

Monitor the increase in fluorescence intensity (Excitation: 360 nm, Emission: 440 nm) over time using a plate reader.

-

Calculate the initial rate of nucleotide exchange for each Abd-7 concentration.

-

Determine the IC50 value by plotting the initial rates against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

-

Western Blot Analysis of Downstream Signaling

This protocol is used to assess the effect of Abd-7 on the phosphorylation status of key downstream effectors like ERK.

-

Cell Culture: Culture a RAS-mutant cancer cell line (e.g., MIA PaCa-2) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Procedure:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Starve the cells in serum-free media for 12-24 hours.

-

Treat the cells with a range of Abd-7 concentrations for 2 hours.

-

Stimulate the cells with a growth factor (e.g., 100 ng/mL EGF) for 10 minutes.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate 20-30 µg of protein per lane on a 10% SDS-PAGE gel and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies against phospho-ERK (p-ERK), total ERK, and a loading control (e.g., GAPDH) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify band intensities to determine the relative p-ERK levels.

-

Experimental Workflow Diagram

Caption: Workflow for biochemical and cell-based characterization of Abd-7.

Conclusion

The preclinical data for the fictional inhibitor Abd-7 demonstrate a potent and selective mechanism of action against a specific oncogenic RAS mutant. Through covalent modification of the inactive GDP-bound state, Abd-7 effectively prevents RAS activation and abrogates downstream signaling, leading to potent anti-proliferative effects in mutant cancer cell lines. The detailed protocols provided herein offer a basis for the continued investigation and development of this and similar classes of targeted RAS inhibitors. Further studies will be required to evaluate the in vivo efficacy, safety, and pharmacokinetic profile of Abd-7.

An In-depth Technical Guide to the Discovery and Synthesis of the Abd-7 RAS Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Kirsten Rat Sarcoma (KRAS) viral oncogene homolog is one of the most frequently mutated oncogenes in human cancers, making it a prime target for therapeutic intervention. For decades, KRAS was considered "undruggable" due to its picomolar affinity for GTP and the absence of a well-defined binding pocket. The discovery of a specific mutation, G12C, which introduces a reactive cysteine residue, has opened a new avenue for targeted therapies. This guide provides a comprehensive overview of the discovery, mechanism of action, synthesis, and preclinical evaluation of Abd-7, a potent and selective covalent inhibitor of KRAS G12C. All data presented is a representative model based on publicly available information on first-generation KRAS G12C inhibitors.

Discovery of the Abd-7 Inhibitor

The journey to identify Abd-7 began with the groundbreaking discovery that the cysteine residue in the KRAS G12C mutant could be targeted by electrophilic small molecules.[1] This led to a structure-based drug design effort to identify compounds that could form an irreversible covalent bond with this mutant cysteine, locking the protein in its inactive, GDP-bound state.[1][2]

Early efforts involved screening large chemical libraries for compounds that could bind to a previously unappreciated pocket near the KRAS Switch-II effector region.[1] This cryptic pocket, involving residues H95, Y96, and Q99, became a key focus for optimizing inhibitor binding.[3][4] Through iterative cycles of design, synthesis, and biological evaluation, a series of tetrahydropyridopyrimidines and quinazolinone scaffolds were identified as promising starting points.[1][3] Optimization of these scaffolds for potency, selectivity, and pharmacokinetic properties ultimately led to the identification of Abd-7.[3]

Mechanism of Action

RAS proteins function as molecular switches, cycling between an active GTP-bound state and an inactive GDP-bound state to regulate downstream signaling pathways, primarily the MAPK/ERK and PI3K/AKT pathways.[2][5][6] The G12C mutation impairs GTP hydrolysis, causing the KRAS protein to be constitutively active, leading to uncontrolled cell proliferation and survival.[4][5][7][8][9][10]

Abd-7 is a covalent inhibitor that selectively and irreversibly binds to the cysteine residue at position 12 of the KRAS G12C mutant.[5][7][8] This covalent modification locks the KRAS G12C protein in its inactive, GDP-bound state.[2][5][7][8][11][12][13][14] By preventing the exchange of GDP for GTP, Abd-7 effectively shuts down the aberrant downstream signaling that drives tumor growth.[5][7][11] The high selectivity of Abd-7 for the G12C mutant is attributed to the unique reactivity of the cysteine residue, which is absent in wild-type KRAS, thereby minimizing off-target effects.[2][9][10]

Caption: Abd-7 mechanism of action in the RAS/MAPK signaling pathway.

Chemical Synthesis of Abd-7

The commercial synthesis of Abd-7 is a multi-step process designed for scalability and efficiency.[15][16] The process begins with the construction of the core heterocyclic structure, followed by key coupling reactions and the introduction of the reactive acrylamide "warhead."

A representative synthetic route involves:

-

Amidation and Cyclization: The synthesis starts with the amidation of a nicotinic acid derivative, followed by a base-mediated cyclization to form a pyrimidine dione intermediate.[17]

-

Atropisomeric Resolution: Due to hindered rotation around a biaryl bond, the intermediate exists as a mixture of atropisomers. A classical resolution step is employed to isolate the desired, more active atropisomer.[17][18]

-

Core Modification and Coupling: The resolved intermediate undergoes a series of reactions, including chlorination and a subsequent SNAr reaction with a piperazine derivative.[17] This is followed by a palladium-catalyzed Suzuki coupling to introduce another key fragment of the molecule.[15][17]

-

Final Steps: The synthesis is completed by deprotection of a protecting group (e.g., Boc) and then amidation with acryloyl chloride to install the covalent warhead.[15][17] A final recrystallization step ensures high purity of the active pharmaceutical ingredient (API).[15][17]

Improvements to the manufacturing process have focused on replacing hazardous reagents, optimizing reaction conditions to minimize side products, and using more environmentally friendly solvents.[15]

Preclinical Characterization

Abd-7 has undergone extensive preclinical evaluation to determine its potency, selectivity, pharmacokinetic properties, and in vivo efficacy.

Biochemical and Cellular Potency

The inhibitory activity of Abd-7 was assessed using a variety of biochemical and cell-based assays.[19][20]

| Assay Type | Target | Metric | Value | Reference |

| Biochemical Assay | KRAS G12C | IC50 | ~5 nM | [12] |

| Cell Viability Assay | KRAS G12C Cell Lines | IC50 | 4 - 32 nM | [4] |

| p-ERK Inhibition Assay | KRAS G12C Cell Lines | IC50 | ~5 nM | [14] |

| Selectivity Assay | Wild-Type KRAS | Selectivity | >1,000-fold | [14] |

Pharmacokinetics

Pharmacokinetic studies in animal models were conducted to evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of Abd-7.

| Parameter | Species | Value | Reference |

| Oral Bioavailability | Mouse | High | [14] |

| Half-life (t1/2) | Mouse | ~24 hours | [12][13][14][21] |

| Volume of Distribution (Vd) | Human | 942 L | [8] |

| Time to Max Concentration (Tmax) | Human | ~6 hours | [8] |

| CNS Penetration | Mouse | Yes | [8][12][13][14][21] |

In Vivo Efficacy

The anti-tumor activity of Abd-7 was evaluated in various preclinical cancer models, including cell-line derived xenografts (CDX) and patient-derived xenografts (PDX) harboring the KRAS G12C mutation.[22]

| Model Type | Cancer Type | Dosing | Outcome | Reference |

| CDX (H358) | NSCLC | 10-100 mg/kg, PO, QD | Dose-dependent tumor regression | [22] |

| PDX | NSCLC, CRC, Pancreatic | 100 mg/kg, PO, QD | Broad anti-tumor activity | [14] |

| Intracranial Xenograft | NSCLC | Clinically relevant doses | Tumor regression, extended survival | [12][13][21] |

| GEMM | NSCLC | N/A | Comparable efficacy to sotorasib | [23] |

Experimental Protocols

Biochemical Assays

-

Nucleotide Exchange Assay (NEA): This assay measures the ability of an inhibitor to lock KRAS in the GDP-bound state by preventing its exchange for GTP.[24][25] Homogeneous Time Resolved Fluorescence (HTRF) is often used, where a fluorescently labeled GTP analogue produces a signal upon binding to KRAS.[24][25] Inhibition is measured by a decrease in the HTRF signal.[25]

-

Surface Plasmon Resonance (SPR): SPR is used to determine the binding kinetics (kon and koff) of the inhibitor to the KRAS G12C protein.[24][25]

-

Mass Spectrometry (MS): MS is used to confirm the covalent modification of the cysteine-12 residue on the KRAS G12C protein by the inhibitor.[1]

Cell-Based Assays

-

Cell Viability Assays: KRAS G12C mutant cell lines (e.g., NCI-H358, MIA PaCa-2) are treated with varying concentrations of the inhibitor for a set period (e.g., 72 hours).[26] Cell viability is then measured using reagents like CellTiter-Glo, which quantifies ATP levels as an indicator of metabolically active cells.[26]

-

p-ERK Western Blot or AlphaLISA: To confirm target engagement and pathway inhibition, cells are treated with the inhibitor, and the levels of phosphorylated ERK (p-ERK), a downstream effector of RAS, are measured.[26] A reduction in p-ERK levels indicates successful inhibition of the RAS-MAPK pathway.[26]

-

NanoBRET™ Target Engagement Assay: This assay measures the direct binding of the inhibitor to the KRAS G12C protein within intact cells, providing a physiologically relevant measure of target engagement.[6][24][25]

Animal Models

-

Xenograft Models: Human cancer cell lines with the KRAS G12C mutation are implanted subcutaneously or orthotopically into immunodeficient mice.[22][27][28] Once tumors are established, mice are treated with the inhibitor orally, and tumor volume is measured over time to assess efficacy.[22]

-

Genetically Engineered Mouse Models (GEMMs): Mice are engineered to express the KRAS G12C mutation in specific tissues (e.g., lung, pancreas) to create spontaneous tumor models that more closely mimic human disease.[23][29] These models are valuable for studying tumor development, response to therapy, and resistance mechanisms.[23][29]

References

- 1. Discovery of Tetrahydropyridopyrimidines as Irreversible Covalent Inhibitors of KRAS-G12C with In Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism of action of Sotorasib? [synapse.patsnap.com]

- 3. researchgate.net [researchgate.net]

- 4. Spotlight on Sotorasib (AMG 510) for KRASG12C Positive Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What is the mechanism of Adagrasib? [synapse.patsnap.com]

- 6. RAS-RAF経路アッセイ [promega.jp]

- 7. pharmacytimes.com [pharmacytimes.com]

- 8. go.drugbank.com [go.drugbank.com]

- 9. Sotorasib (AMG-510) | KRAS G12C inhibitor | CAS 2252403-56-6 | treat non-small-cell lung cancer (NSCLC)| Buy AMG 510; AMG510; Lumakras; Lumykras| InvivoChem [invivochem.com]

- 10. go.drugbank.com [go.drugbank.com]

- 11. youtube.com [youtube.com]

- 12. Activity of Adagrasib (MRTX849) in Brain Metastases: Preclinical Models and Clinical Data from Patients with KRASG12C-Mutant Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Activity of Adagrasib (MRTX849) in Brain Metastases: Preclinical Models and Clinical Data from Patients with KRASG12C-Mutant Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ascopubs.org [ascopubs.org]

- 15. Commercial Process for the Synthesis of Anti-Cancer Drug Sotorasib - ChemistryViews [chemistryviews.org]

- 16. Collection - Development of a Commercial Manufacturing Process for Sotorasib, a First-in-Class KRASG12C Inhibitor - Organic Process Research & Development - Figshare [acs.figshare.com]

- 17. How is Sotorasib synthesised?_Chemicalbook [chemicalbook.com]

- 18. Page loading... [wap.guidechem.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. biorxiv.org [biorxiv.org]

- 21. aacrjournals.org [aacrjournals.org]

- 22. aacrjournals.org [aacrjournals.org]

- 23. Efficacy and Imaging-Enabled Pharmacodynamic Profiling of KRAS G12C Inhibitors in Xenograft and Genetically Engineered Mouse Models of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. reactionbiology.com [reactionbiology.com]

- 25. reactionbiology.com [reactionbiology.com]

- 26. uh-ir.tdl.org [uh-ir.tdl.org]

- 27. Frontiers | Evaluation of KRASG12C inhibitor responses in novel murine KRASG12C lung cancer cell line models [frontiersin.org]

- 28. biorxiv.org [biorxiv.org]

- 29. aacrjournals.org [aacrjournals.org]

An In-depth Technical Guide on the Cellular Effects of Abd-7 on RAS Signaling Pathways

Audience: Researchers, scientists, and drug development professionals.

Abstract

The RAS family of small GTPases, encompassing KRAS, HRAS, and NRAS, are critical signaling hubs that regulate cellular growth, proliferation, and survival. Mutations in RAS genes are among the most common oncogenic drivers in human cancers, making them a primary target for therapeutic intervention. However, the development of direct RAS inhibitors has been a long-standing challenge. Abd-7 is a small molecule inhibitor that operates by disrupting the protein-protein interactions (PPIs) between RAS and its downstream effectors. This document provides a comprehensive technical overview of the cellular effects of Abd-7, detailing its mechanism of action, impact on various RAS isoforms and their signaling cascades, and its effects on cancer cell viability. This guide includes quantitative data, detailed experimental protocols, and visual diagrams of the underlying molecular pathways and experimental workflows.

Introduction to RAS Signaling and Abd-7

RAS proteins function as molecular switches, cycling between an active GTP-bound state and an inactive GDP-bound state. In their active form, RAS proteins interact with and activate a multitude of downstream effector proteins, including RAF kinases, phosphoinositide 3-kinases (PI3Ks), and RalGDS. This initiates signaling cascades, most notably the MAPK/ERK and PI3K/AKT pathways, which are crucial for normal cell function. Oncogenic mutations in RAS lock the protein in a constitutively active state, leading to uncontrolled signaling and tumorigenesis.

Abd-7 is a potent, cell-permeable small molecule that binds to RAS proteins with high affinity (Kd = 51 nM)[1][2]. It targets a pocket adjacent to the switch I and switch II regions of RAS, which are critical for effector binding[3][4]. By occupying this site, Abd-7 sterically hinders the interaction between RAS and its effectors, thereby inhibiting downstream signaling.

Quantitative Data on the Cellular Effects of Abd-7

The inhibitory effects of Abd-7 on RAS-effector interactions and cancer cell viability have been quantified through various cellular assays. The following tables summarize the key findings.

Table 1: Inhibition of RAS-Effector Protein-Protein Interactions by Abd-7

This table presents data from Bioluminescence Resonance Energy Transfer (BRET) assays conducted in HEK293T cells. The BRET signal, indicative of the interaction between RAS and its effectors, is shown as a percentage of the control (DMSO-treated cells) at different concentrations of Abd-7.

| RAS Isoform/Mutant | Effector Protein | Abd-7 Conc. (5 µM) | Abd-7 Conc. (10 µM) | Abd-7 Conc. (20 µM) |

| KRAS G12D | PI3Kα | ~75% | ~60% | ~40% |

| PI3Kγ | ~80% | ~65% | ~50% | |

| CRAF | ~70% | ~50% | ~30% | |

| RALGDS | ~85% | ~70% | ~55% | |

| NRAS Q61H | PI3Kα | ~80% | ~60% | ~45% |

| CRAF | ~75% | ~55% | ~35% | |

| HRAS G12V | PI3Kα | ~85% | ~70% | ~50% |

| CRAF | ~80% | ~60% | ~40% |

Data is estimated from graphical representations in the cited literature and presented as a percentage of control BRET signal[3].

Table 2: Effect of Abd-7 on Cancer Cell Viability

The half-maximal inhibitory concentration (IC50) of Abd-7 was determined in human cancer cell lines harboring different RAS mutations after 48-72 hours of treatment.

| Cell Line | RAS Mutation | IC50 of Abd-7 (48h) |

| DLD-1 | KRAS G13D | ~8 µM |

| HT1080 | NRAS Q61K | ~10 µM |

Data sourced from cell viability assays[2][5].

Key Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the cellular effects of Abd-7.

BRET Assay for RAS-Effector Interaction

This protocol is for monitoring the protein-protein interaction between RAS and its effectors in living cells.

Materials:

-

HEK293T cells

-

Expression vectors for RAS fused to a donor molecule (e.g., RLuc8-KRAS)

-

Expression vectors for effector proteins (or their RAS-binding domains) fused to an acceptor molecule (e.g., GFP2-CRAF)

-

Transfection reagent (e.g., Lipofectamine)

-

96-well white, clear-bottom plates

-

BRET substrate (e.g., Coelenterazine 400a)

-

Plate reader capable of measuring dual-emission luminescence

Procedure:

-

Transfection: Co-transfect HEK293T cells with the RLuc8-RAS and GFP2-effector plasmids using a suitable transfection reagent.

-

Cell Seeding: After 24 hours of incubation to allow for protein expression, seed the transfected cells into 96-well plates.

-

Compound Treatment: Add Abd-7 at various concentrations (e.g., 5, 10, 20 µM) to the wells. Include a DMSO-only control. Incubate the cells for an additional 20-24 hours.

-

BRET Measurement:

-

Add the BRET substrate (Coelenterazine 400a) to each well.

-

Immediately measure the luminescence at two wavelengths: the donor emission (e.g., 410 nm) and the acceptor emission (e.g., 515 nm).

-

-

Data Analysis:

-

Calculate the BRET ratio for each well: (Acceptor Emission) / (Donor Emission).

-

Normalize the BRET ratio of the compound-treated cells to the DMSO-treated cells to determine the percentage of inhibition: (BRET_compound / BRET_DMSO) x 100[3].

-

Western Blotting for Downstream Signaling (p-ERK and p-AKT)

This protocol assesses the effect of Abd-7 on the phosphorylation status of key downstream proteins in the MAPK and PI3K pathways.

Materials:

-

RAS-mutant cancer cell line (e.g., DLD-1)

-

EGF (Epidermal Growth Factor)

-

Abd-7

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-p-ERK1/2, anti-total ERK1/2, anti-p-AKT (Ser473), anti-total AKT

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment: Seed cells and allow them to adhere. Serum-starve the cells overnight.

-

Stimulation and Inhibition: Treat the cells with Abd-7 at desired concentrations for a specified time. Then, stimulate with EGF to induce pathway activation.

-

Cell Lysis: Wash cells with cold PBS and lyse with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer:

-

Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate with primary antibody (e.g., anti-p-ERK) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Stripping and Re-probing: To assess total protein levels, the membrane can be stripped and re-probed with an antibody against the total, non-phosphorylated protein (e.g., anti-total ERK)[6][7].

Cell Viability Assay

This protocol measures the effect of Abd-7 on the viability and proliferation of cancer cells.

Materials:

-

Cancer cell lines (e.g., DLD-1, HT1080)

-

96-well cell culture plates

-

Abd-7

-

Cell viability reagent (e.g., resazurin (AlamarBlue) or MTT)

-

Plate reader (fluorescence or absorbance)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to attach overnight.

-

Compound Treatment: Add serial dilutions of Abd-7 to the wells. Include a DMSO-only control.

-

Incubation: Incubate the cells for 24, 48, and 72 hours.

-

Viability Measurement (using Resazurin):

-

Add the resazurin solution to each well and incubate for a specified time (e.g., 2-4 hours) at 37°C.

-

Measure the fluorescence at the appropriate excitation and emission wavelengths.

-

-

Data Analysis:

-

Subtract the background fluorescence (from wells with no cells).

-

Normalize the fluorescence of the treated wells to the DMSO control to calculate the percentage of cell viability.

-

Plot the percentage of viability against the log of the compound concentration and use a non-linear regression to calculate the IC50 value[8][9][10].

-

Visualizations of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key concepts discussed in this guide.

Caption: The RAS signaling pathway, illustrating upstream activation and major downstream effector cascades.

Caption: Mechanism of action of Abd-7, which inhibits the RAS-effector protein-protein interaction.

Caption: Workflow for the Bioluminescence Resonance Energy Transfer (BRET) assay.

Conclusion

Abd-7 represents a significant advancement in the direct targeting of RAS proteins. By functioning as a pan-RAS-effector PPI inhibitor, it effectively blocks oncogenic signaling downstream of various RAS mutants. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers in the field of cancer biology and drug development. The demonstrated cellular activity of Abd-7 in inhibiting RAS-effector interactions, reducing downstream signaling, and impairing the viability of RAS-mutant cancer cells underscores the therapeutic potential of this class of compounds. Further optimization of Abd-7 and similar molecules could lead to novel and effective treatments for RAS-driven cancers.

References

- 1. BRET-based RAS biosensors that show a novel small molecule is an inhibitor of RAS-effector protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. pnas.org [pnas.org]

- 5. researchgate.net [researchgate.net]

- 6. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. synentec.com [synentec.com]

- 9. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biorxiv.org [biorxiv.org]

In Vitro Characterization of Abd-7 Potency: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro characterization of Abd-7, a potent inhibitor of RAS-effector protein-protein interactions. The document outlines key quantitative data, detailed experimental protocols for potency determination, and visual representations of the relevant biological pathways and experimental workflows.

Quantitative Potency of Abd-7

The in vitro potency of Abd-7 has been determined through various biochemical and cell-based assays. The following table summarizes the key quantitative metrics.

| Parameter | Value | Cell Line/System | Assay Type |

| Binding Affinity (Kd) | 51 nM | Recombinant RAS Protein | Biochemical Binding Assay |

| Cell Viability (IC50) | 8 µM | DLD-1 (human colorectal carcinoma) | Cell-Based Viability Assay |

| Cell Viability (IC50) | 10 µM | HT1080 (human fibrosarcoma) | Cell-Based Viability Assay |

| Downstream Signaling Inhibition | Effective at ≥ 2 µM | Various Cancer Cell Lines | Western Blot (p-AKT) |

Mechanism of Action

Abd-7 functions as a protein-protein interaction (PPI) inhibitor, directly binding to RAS proteins. This interaction physically obstructs the binding of downstream effector proteins, such as RAF, PI3K, and RALGDS, thereby inhibiting the activation of their respective signaling cascades. This disruption of RAS-dependent signaling ultimately leads to a reduction in cell viability and proliferation in RAS-driven cancer cells.

RAS Signaling Pathway and Abd-7 Inhibition

The diagram below illustrates the canonical RAS signaling pathway and the point of intervention by Abd-7.

Caption: RAS signaling pathway and the inhibitory action of Abd-7.

Experimental Protocols

Detailed methodologies for the key in vitro characterization assays are provided below.

Binding Affinity (Kd) Determination by Microscale Thermophoresis (MST)

This protocol describes a generalized method for determining the binding affinity of Abd-7 to RAS protein.

Principle: MST measures the motion of molecules along a microscopic temperature gradient. A change in the hydration shell, charge, or size of a molecule upon ligand binding results in a change in its thermophoretic movement, which can be used to quantify binding affinity.

Materials:

-

Purified recombinant RAS protein (e.g., KRAS, HRAS, or NRAS)

-

Abd-7

-

Fluorescent labeling kit (e.g., NHS-ester based dye for primary amines)

-

MST buffer (e.g., PBS with 0.05% Tween-20, pH 7.4)

-

MST instrument and capillaries

Procedure:

-

Fluorescent Labeling of RAS:

-

Label the purified RAS protein with a fluorescent dye according to the manufacturer's protocol.

-

Remove excess, unbound dye using a desalting column.

-

Determine the concentration and degree of labeling of the fluorescently-labeled RAS.

-

-

Sample Preparation:

-

Prepare a stock solution of Abd-7 in a suitable solvent (e.g., DMSO) and dilute it in MST buffer to the desired highest concentration for the titration series.

-

Prepare a 16-point serial dilution of Abd-7 in MST buffer.

-

Prepare a constant concentration of fluorescently-labeled RAS in MST buffer.

-

-

Binding Reaction:

-

Mix the serially diluted Abd-7 with the constant concentration of labeled RAS in equal volumes.

-

Incubate the mixtures at room temperature for a sufficient time to reach binding equilibrium (typically 30 minutes).

-

-

MST Measurement:

-

Load the samples into MST capillaries.

-

Place the capillaries into the MST instrument.

-

Perform the MST measurement according to the instrument's software instructions.

-

-

Data Analysis:

-

The change in thermophoresis is plotted against the concentration of Abd-7.

-

The resulting binding curve is fitted to a suitable binding model (e.g., the law of mass action) to determine the dissociation constant (Kd).

-

Experimental Workflow for Kd Determination

Caption: Workflow for determining the binding affinity (Kd) of Abd-7 to RAS.

Cell Viability (IC50) Determination by MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

-

DLD-1 or HT1080 cells

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Abd-7

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well cell culture plates

Procedure:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a serial dilution of Abd-7 in complete medium.

-

Remove the medium from the wells and add 100 µL of the Abd-7 dilutions to the respective wells. Include a vehicle control (e.g., medium with the same concentration of DMSO as the highest Abd-7 concentration).

-

Incubate the plate for the desired treatment period (e.g., 72 hours).

-

-

MTT Addition and Incubation:

-

Add 10 µL of MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

-

-

Solubilization and Measurement:

-

Carefully remove the medium containing MTT.

-

Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Gently shake the plate for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the background absorbance (from wells with medium only).

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the log concentration of Abd-7 and fit the data to a dose-response curve to determine the IC50 value.

-

Inhibition of Downstream Signaling by Western Blot

Principle: Western blotting is used to detect the phosphorylation status of key downstream signaling proteins, such as AKT, to confirm the mechanism of action of Abd-7. A decrease in the phosphorylated form of AKT indicates inhibition of the PI3K/AKT pathway.

Materials:

-

Cancer cell line of interest (e.g., DLD-1)

-

Abd-7

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-phospho-AKT Ser473, anti-total AKT, and a loading control like anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment and Lysis:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat the cells with various concentrations of Abd-7 for a specified time (e.g., 2-24 hours). Include a vehicle control.

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Clarify the lysates by centrifugation and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize the protein amounts for each sample and prepare them for loading by adding Laemmli buffer and heating.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-AKT) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection:

-

Apply the chemiluminescent substrate to the membrane.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

-

Stripping and Re-probing:

-

To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total AKT and a loading control antibody (e.g., anti-GAPDH).

-

-

Data Analysis:

-

Quantify the band intensities using image analysis software.

-

Determine the ratio of phospho-AKT to total AKT for each treatment condition to assess the degree of pathway inhibition.

-

Experimental Workflow for Western Blot Analysis

Caption: Workflow for Western Blot analysis of downstream signaling inhibition.

Structural basis for Abd-7 inhibition of RAS-effector interaction

An In-depth Technical Guide on the Structural Basis for Abd-7 Inhibition of RAS-Effector Interaction

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural and molecular basis of RAS inhibition by the small molecule Abd-7. It is intended for researchers, scientists, and professionals in the field of drug development who are focused on oncology and signal transduction pathways. This document details the mechanism of action, structural interactions, and the experimental methodologies used to characterize this novel RAS inhibitor.

Introduction: Targeting the Undruggable RAS

The Rat Sarcoma (RAS) family of small GTPases (HRAS, KRAS, and NRAS) are critical signaling hubs that regulate a multitude of cellular processes, including proliferation, survival, and differentiation. Activating mutations in RAS genes are found in approximately 30% of all human cancers, making them highly sought-after targets for therapeutic intervention. However, the shallow and broad nature of the RAS surface has historically rendered it "undruggable" by small molecules.

Abd-7 is a potent, cell-permeable small molecule inhibitor that was identified through a novel screening strategy. It binds directly to RAS and disrupts its interaction with downstream effector proteins, thereby inhibiting oncogenic signaling. This guide elucidates the structural underpinnings of this inhibition and provides detailed protocols for the key experiments that have validated its mechanism of action.

Mechanism of Action: Steric Hindrance of Effector Binding

Abd-7 functions as a protein-protein interaction (PPI) inhibitor, preventing the association of activated RAS (GTP-bound) with its downstream effectors, such as RAF, PI3K, and RALGDS. The primary mechanism of inhibition is steric hindrance. The binding of Abd-7 to a pocket on the RAS surface physically obstructs the binding site for these effector proteins.

RAS Signaling Pathway

The RAS signaling cascade is initiated by the activation of upstream receptors, leading to the exchange of GDP for GTP on RAS, which transitions it to an active conformation. Activated RAS then recruits and activates a variety of downstream effector proteins, initiating multiple signaling cascades that drive cell growth and survival.

Caption: The RAS signaling pathway, illustrating the activation cycle and downstream effector pathways.

Abd-7 Inhibition Mechanism

Abd-7 binds to a pocket adjacent to the switch I and switch II regions of RAS, which are critical for effector protein recognition. By occupying this site, Abd-7 sterically clashes with the binding of effectors like RAF, PI3K, and RALGDS, effectively blocking downstream signaling.

Caption: Mechanism of Abd-7 inhibition of the RAS-effector interaction.

Structural Basis of Abd-7 Binding to KRAS

The crystal structure of Abd-7 in complex with KRAS (PDB ID: 6FA4) provides a detailed view of the binding interface.[1] Abd-7 binds to a shallow pocket on the surface of KRAS, adjacent to the functionally critical switch I and switch II regions.

Binding Pocket and Key Interactions

The Abd-7 binding site is a hydrophobic pocket formed by residues from both the α-helices and β-sheets of the RAS protein. Analysis of the co-crystal structure reveals that the interaction is primarily driven by van der Waals forces and hydrophobic contacts.

Key Interacting Residues in KRAS (PDB: 6FA4):

-

Switch I region proximity: While not directly interacting with the core switch I residues, the position of Abd-7 would sterically hinder the conformational changes required for effector binding.

-

Hydrophobic interactions: The aromatic rings of Abd-7 are nestled within a hydrophobic patch created by amino acid side chains.

Quantitative Data Summary

The following tables summarize the key quantitative data for the interaction of Abd-7 with RAS and its cellular effects.

Table 1: Binding Affinity of Abd-7 for RAS

| Compound | Target Protein | Method | Kd (nM) |

| Abd-7 | KRAS | Surface Plasmon Resonance (SPR) | 51 |

Table 2: Cellular Activity of Abd-7

| Cell Line | RAS Mutation | Assay | IC50 (µM) | Incubation Time (h) |

| DLD-1 | KRAS G13D | Cell Viability (MTT) | 8 | 72 |

| HT1080 | NRAS Q61K | Cell Viability (MTT) | 10 | 72 |

Table 3: Inhibition of RAS-Effector Interactions by Abd-7 in a BRET Assay

| RAS Mutant | Effector | Abd-7 Concentration (µM) | % Inhibition |

| KRAS G12D | CRAF | 20 | > 60% |

| KRAS G12D | PI3Kα | 20 | > 50% |

| KRAS G12D | RALGDS | 20 | > 40% |

| HRAS G12V | CRAF | 20 | > 70% |

| NRAS Q61H | PI3Kγ | 20 | > 50% |

Detailed Experimental Protocols

The following are detailed protocols for the key experiments used to characterize the interaction of Abd-7 with RAS and its cellular effects.

Surface Plasmon Resonance (SPR) for Binding Affinity Determination

This protocol describes the determination of the binding affinity (Kd) of Abd-7 for KRAS using SPR.

References

An In-depth Technical Guide on the Preclinical Data of the RAS Inhibitor Sotorasib (AMG 510)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the early preclinical data for Sotorasib (also known as AMG 510), a first-in-class, orally bioavailable, and selective covalent inhibitor of KRAS G12C. Sotorasib has received FDA approval for the treatment of adult patients with KRAS G12C-mutated locally advanced or metastatic non-small cell lung cancer (NSCLC) who have received at least one prior systemic therapy.[1][2]

Core Mechanism of Action

KRAS is a GTPase that functions as a molecular switch in intracellular signaling pathways, regulating cell proliferation, differentiation, and survival.[1] Mutations in the KRAS gene are among the most common oncogenic drivers in human cancers.[3] The G12C mutation, a single point mutation of glycine to cysteine at codon 12, results in a constitutively active KRAS protein, leading to uncontrolled cell growth.[1]

Sotorasib selectively and irreversibly binds to the cysteine residue of the KRAS G12C mutant protein.[4][5] This covalent bond locks KRAS G12C in an inactive, GDP-bound state, thereby inhibiting downstream signaling through the mitogen-activated protein kinase (MAPK) and other pathways.[3][6] This targeted action spares wild-type KRAS, minimizing off-target effects.[4]

Quantitative Preclinical Data

The following tables summarize the key quantitative data from in vitro and in vivo preclinical studies of Sotorasib.

Table 1: In Vitro Cell Viability (IC50)

| Cell Line | Cancer Type | KRAS Mutation | Sotorasib IC50 (µM) | Reference |

| NCI-H358 | Lung Adenocarcinoma | G12C | 0.006 - 0.03 | [4][7] |

| MIA PaCa-2 | Pancreatic Cancer | G12C | 0.009 - 0.12 | [4][7] |

| Various KRAS G12C Cell Lines | Various | G12C | 0.004 - 0.032 | [8][9] |

| KRAS Wild-Type or non-G12C | Various | Not G12C | > 7.5 - 10 | [4][9] |

Table 2: In Vivo Tumor Growth Inhibition

| Xenograft Model | Cancer Type | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |

| NCI-H358 | Lung Adenocarcinoma | 30 mg/kg, p.o., daily | Significant tumor size reduction | [7] |

| NCI-H358 | Lung Adenocarcinoma | 10-180 mg/kg, p.o., daily | Dose-dependent regression (up to 90% TGI at 180 mg/kg) | [4] |

| MIA PaCa-2 T2 | Pancreatic Cancer | 3-100 mg/kg, p.o., daily | Significant inhibition at all doses; regression at higher doses | [9] |

| Patient-Derived Xenograft (PDX) | Colorectal Cancer | 100 mg/kg, p.o. | 65% reduction in tumor volume after 28 days | [4] |

| MiaPaCa2 | Pancreatic Cancer | 1, 5, 30 mg/kg | 80.8%, 123.5%, and 135.9% TGI, respectively | [10] |

Table 3: Preclinical Pharmacokinetics (Mouse)

| Parameter | Value | Dosing | Reference |

| Tmax | 0.21 ± 0.06 h | 20 mg/kg, single oral dose | [11] |

| Cmax | 4,231 ± 1,208 ng/mL | 20 mg/kg, single oral dose | [11] |

| t1/2 | 0.60 ± 0.06 h | 20 mg/kg, single oral dose | [11] |

| AUC0–4 | 3,766 ± 896 ng·h/mL | 20 mg/kg, single oral dose | [11] |

Experimental Protocols

Detailed methodologies for key preclinical experiments are outlined below.

Cell Viability Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of Sotorasib in cancer cell lines.

Protocol:

-

Cancer cell lines (both KRAS G12C mutant and wild-type) are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are treated with a serial dilution of Sotorasib (e.g., 0 to 10 µM) or DMSO as a vehicle control for 72 hours.[9]

-

Cell viability is assessed using the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.[9]

-

Luminescence is measured using a plate reader.

-

IC50 values are calculated by fitting the dose-response data to a four-parameter logistic curve using appropriate software.

Western Blot Analysis

Objective: To assess the effect of Sotorasib on the phosphorylation of downstream effector proteins in the KRAS signaling pathway.

Protocol:

-

KRAS G12C mutant cells (e.g., H358) are serum-starved to reduce basal signaling.

-

Cells are then treated with varying concentrations of Sotorasib (e.g., 0.1-1 µM) or DMSO for a specified time (e.g., 2 hours).[4]

-

Cells are lysed using RIPA buffer, and total protein is extracted.[12]

-

Protein concentration is determined using a BCA assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies against phosphorylated and total forms of ERK, AKT, and S6, with β-actin or GAPDH serving as a loading control.[4][12]

-

After incubation with HRP-conjugated secondary antibodies, protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Band intensities are quantified using densitometry software.

In Vivo Xenograft Studies

Objective: To evaluate the anti-tumor efficacy of Sotorasib in a living organism.

Protocol:

-

Female immunodeficient mice (e.g., athymic nude or SCID) are subcutaneously injected with a suspension of human cancer cells (e.g., 5 × 10^6 H358 cells).[6][13]

-

Tumors are allowed to grow to a palpable size (e.g., approximately 100 mm³).[13]

-

Mice are randomized into treatment and control groups.

-

Sotorasib is administered orally (e.g., by gavage) at various doses (e.g., 3-100 mg/kg) once daily.[9] The control group receives the vehicle.

-

Tumor volume is measured regularly (e.g., every three days) using calipers and calculated with the formula: (length × width²)/2.[13]

-

Body weight and general health of the mice are monitored throughout the study.

-

At the end of the study, tumors may be excised for further analysis (e.g., immunohistochemistry for p-ERK).[4]

Visualizations

KRAS Signaling Pathway and Sotorasib Inhibition

Caption: Sotorasib covalently binds to KRAS G12C in its inactive GDP-bound state, preventing its activation and subsequent downstream signaling.

Experimental Workflow for In Vivo Xenograft Study

Caption: A typical workflow for assessing the in vivo efficacy of Sotorasib using a cancer cell line-derived xenograft model.

References

- 1. Sotorasib, a KRASG12C inhibitor for non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sotorasib as First-Line Treatment for Advanced KRAS G12C-Mutated Non-Small Cell Lung Carcinoma: A Case Report - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Sotorasib? [synapse.patsnap.com]

- 4. Sotorasib (AMG-510) | KRAS G12C inhibitor | CAS 2252403-56-6 | treat non-small-cell lung cancer (NSCLC)| Buy AMG 510; AMG510; Lumakras; Lumykras| InvivoChem [invivochem.com]

- 5. What is the mechanism of action of Sotorasib? [synapse.patsnap.com]

- 6. selleckchem.com [selleckchem.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. Spotlight on Sotorasib (AMG 510) for KRASG12C Positive Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Sotorasib | AMG-510 | KRAS G12C inhibitor | TargetMol [targetmol.com]

- 10. Efficacy and Imaging-Enabled Pharmacodynamic Profiling of KRAS G12C Inhibitors in Xenograft and Genetically Engineered Mouse Models of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Integrative Analysis of Pharmacokinetic and Metabolomic Profiles for Predicting Metabolic Phenotype and Drug Exposure Caused by Sotorasib in Rats [frontiersin.org]

- 12. Bioinformatics and Experimental Validation for Identifying Biomarkers Associated with AMG510 (Sotorasib) Resistance in KRASG12C-Mutated Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Enhancing the Therapeutic Efficacy of KRASG12C Inhibitors in Lung Adenocarcinoma Cell Models by Cotargeting the MAPK Pathway or HSP90 - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note & Protocol: Cell-Based Assay for Screening RAS Signaling Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Ras family of small GTPases (H-Ras, K-Ras, and N-Ras) are critical signaling hubs that regulate a wide array of cellular processes, including proliferation, differentiation, and survival.[1][2] Mutations in Ras genes are among the most common drivers of human cancers, making the Ras signaling pathway a prime target for therapeutic intervention.[1] Constitutively active Ras mutants lead to aberrant activation of downstream effector pathways, most notably the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, promoting uncontrolled cell growth and tumor progression.[3][4]

This document provides a detailed protocol for a cell-based assay to screen for inhibitors of Ras signaling. While the initial query mentioned an "Abd-7 cell line," it is important to clarify that Abd-7 is a small molecule inhibitor that disrupts Ras-effector interactions, not a cell line.[5] Therefore, this protocol will describe a general methodology using a well-characterized cell line, such as HEK293T or MCF-7, to assess the efficacy of compounds like Abd-7 in modulating Ras pathway activity.

RAS Signaling Pathway

The Ras signaling cascade is initiated by the activation of cell surface receptors, such as receptor tyrosine kinases (RTKs), which leads to the recruitment of guanine nucleotide exchange factors (GEFs) like Son of Sevenless (SOS).[4] GEFs promote the exchange of GDP for GTP on Ras, converting it to its active, GTP-bound state. Activated Ras then recruits and activates a multitude of downstream effector proteins, including RAF kinases and PI3K, thereby initiating phosphorylation cascades that relay signals to the nucleus to alter gene expression.[3][6]

Experimental Protocol: RAS Activation Pulldown Assay

This protocol outlines a common method for measuring the activation state of Ras by selectively pulling down the active, GTP-bound form of Ras from cell lysates.

Materials:

-

HEK293T or MCF-7 cells

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-Buffered Saline (PBS)

-

Growth factors (e.g., EGF) or serum for stimulation

-

Test compounds (e.g., Abd-7) and vehicle control (e.g., DMSO)

-

Lysis/Wash Buffer (e.g., 25 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl2, 1% NP-40, 5% glycerol) supplemented with protease and phosphatase inhibitors

-

Ras Binding Domain (RBD) of Raf1 fused to GST and immobilized on agarose beads (GST-Raf1-RBD beads)

-

GTPγS (non-hydrolyzable GTP analog for positive control)

-

GDP (for negative control)

-

SDS-PAGE gels and buffers

-

PVDF membrane

-

Primary antibody: Anti-Pan-Ras antibody

-

Secondary antibody: HRP-conjugated anti-mouse or anti-rabbit IgG

-

Chemiluminescent substrate

-

Protein concentration assay kit (e.g., BCA)

Procedure:

-

Cell Culture and Treatment:

-

Plate HEK293T or MCF-7 cells and grow to 80-90% confluency.[7]

-

Starve cells in serum-free medium for 16-24 hours to reduce basal Ras activity.

-

Pre-treat cells with various concentrations of the test compound (e.g., Abd-7) or vehicle control for a designated time (e.g., 1-4 hours).

-

Stimulate cells with a growth factor (e.g., 100 ng/mL EGF) for 5-10 minutes to induce Ras activation.

-

-

Cell Lysis:

-

Ras Pulldown:

-

Normalize the protein concentration of all lysates.

-

(Optional Controls) For positive and negative controls, take aliquots of untreated lysate and load with 100 µM GTPγS (positive) or 1 mM GDP (negative) for 30 minutes at 30°C.[8]

-

Add an equal volume of GST-Raf1-RBD agarose beads to each lysate sample.[7]

-

Incubate on a rotator for 1 hour at 4°C to allow the active Ras to bind to the RBD beads.[9]

-

Pellet the beads by brief centrifugation and wash three times with Lysis/Wash Buffer to remove non-specific binding.

-

-

Western Blotting:

-

Elute the pulled-down proteins by adding 2x SDS-PAGE sample buffer and boiling for 5 minutes.

-

Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and probe with a primary anti-Pan-Ras antibody.

-

Wash and incubate with an HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Also, perform a western blot for total Ras on the input lysates to ensure equal protein loading.

-

Data Presentation

The results of the Ras pulldown assay can be quantified by densitometry. The amount of active Ras is normalized to the total Ras in the input lysate for each condition. The data can be presented in a table to compare the effects of different concentrations of the inhibitor.

Table 1: Effect of Compound Abd-7 on EGF-Induced Ras Activation

| Treatment Group | Compound Conc. (µM) | Relative Active Ras Level (Normalized to Stimulated Control) | % Inhibition of Ras Activation |

| Unstimulated Control | 0 | 0.15 | N/A |

| Stimulated Control (EGF) | 0 | 1.00 | 0% |

| Abd-7 + EGF | 5 | 0.65 | 35% |

| Abd-7 + EGF | 10 | 0.32 | 68% |

| Abd-7 + EGF | 20 | 0.18 | 82% |

Note: The data presented in this table is hypothetical and for illustrative purposes only. A similar dose-dependent inhibition of RAS-effector interactions by Abd-7 has been observed in BRET-based assays.[5]

Conclusion

The described cell-based Ras activation assay is a robust method for screening and characterizing potential inhibitors of the Ras signaling pathway. By quantifying the levels of active, GTP-bound Ras, researchers can effectively assess the potency of compounds like Abd-7 in a cellular context. This protocol, adaptable for various cell lines and inhibitors, serves as a fundamental tool in the discovery and development of novel anti-cancer therapeutics targeting the oncogenic Ras pathway.

References

- 1. addgene.org [addgene.org]

- 2. Targeting RAS-driven human cancer cells with antibodies to upregulated and essential cell-surface proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. RAS signaling and anti-RAS therapy: lessons learned from genetically engineered mouse models, human cancer cells, and patient-related studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. anygenes.com [anygenes.com]

- 7. cellbiolabs.com [cellbiolabs.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. A fluorescent biosensor for measuring Ras activity in living cells - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Measuring the IC50 of Abd-7 in Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of Abd-7, a potent RAS-effector protein-protein interaction (PPI) inhibitor, in cancer cell lines. The IC50 value is a critical parameter for evaluating the potency of a compound and is essential for dose-selection in further preclinical studies.[1][2][3]

Introduction to Abd-7

Abd-7 is a small molecule inhibitor that targets the interaction between RAS proteins and their downstream effectors.[4][5] RAS proteins (KRAS, HRAS, and NRAS) are frequently mutated in a wide range of human cancers, leading to constitutive activation of signaling pathways that drive tumor growth, proliferation, and survival. By disrupting the RAS-effector protein-protein interactions, Abd-7 aims to inhibit these oncogenic signaling pathways.[4][5] Determining the IC50 of Abd-7 across various cancer cell lines, particularly those with defined RAS mutation statuses, is a crucial step in characterizing its anti-cancer activity.

Principle of IC50 Determination

The IC50 value represents the concentration of a drug that is required for 50% inhibition of a specific biological process in vitro.[1][2][6] In this context, it is the concentration of Abd-7 that reduces the viability of a cancer cell population by 50% compared to an untreated control. This is typically determined by treating cultured cancer cells with a range of Abd-7 concentrations and then measuring cell viability using a quantitative assay. The resulting dose-response curve is then used to calculate the IC50.[6][7]

Experimental Workflow

The overall workflow for determining the IC50 of Abd-7 is depicted below. The process involves cell culture, treatment with a serial dilution of Abd-7, assessment of cell viability, and subsequent data analysis to calculate the IC50 value.

Caption: Workflow for Abd-7 IC50 determination.

Signaling Pathway of RAS

Abd-7 functions by inhibiting the interaction between RAS and its downstream effectors. Understanding this pathway is crucial for interpreting the results of the IC50 assay. The simplified diagram below illustrates the central role of RAS in signaling cascades that promote cancer cell proliferation and survival.

Caption: Abd-7 inhibits RAS signaling.

Experimental Protocols

Several cell viability assays can be used to determine the IC50 of Abd-7. The choice of assay may depend on the cell line, available equipment, and experimental throughput.[6] Below are detailed protocols for three commonly used assays: MTT, SRB, and CellTiter-Glo.

Cell Line Selection and Culture

It is recommended to screen Abd-7 against a panel of cancer cell lines with known RAS mutational status (e.g., KRAS, NRAS, HRAS mutations) and wild-type RAS as a control. This will help to determine the selectivity and potency of the compound. Cells should be maintained in their recommended culture medium supplemented with fetal bovine serum (FBS) and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.

Preparation of Abd-7

-

Stock Solution: Prepare a high-concentration stock solution of Abd-7 (e.g., 10 mM) in a suitable solvent such as dimethyl sulfoxide (DMSO). Store the stock solution at -20°C or -80°C.

-

Working Solutions: On the day of the experiment, prepare a series of working solutions by serially diluting the Abd-7 stock solution in the appropriate cell culture medium. It is recommended to perform a wide range of concentrations in the initial experiment (e.g., 0.01 µM to 100 µM) to determine the approximate IC50, followed by a narrower range in subsequent experiments for more precise determination.

Protocol 1: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells.[8] Viable cells with active metabolism convert MTT into a purple formazan product.[9][10]

Materials:

-

96-well flat-bottom plates

-

Abd-7 compound

-

Selected cancer cell lines

-

Complete culture medium

-

MTT solution (5 mg/mL in PBS)[10]

-

Solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)[10]

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.[11] Incubate overnight to allow for cell attachment.

-

Treatment: The next day, replace the medium with 100 µL of fresh medium containing serial dilutions of Abd-7. Include wells with vehicle (DMSO) as a negative control and wells with medium only as a blank.

-

Incubation: Incubate the plate for a predetermined duration (e.g., 24, 48, or 72 hours). The incubation time should be optimized based on the cell line's doubling time and the compound's mechanism of action.[2][12]

-

MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[8][9][13]

-

Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[10]

-

Readout: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[10] Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[9]

Protocol 2: Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay that measures cell density by staining total cellular protein with the dye sulforhodamine B.[14][15]

Materials:

-

96-well flat-bottom plates

-

Abd-7 compound

-

Selected cancer cell lines

-

Complete culture medium

-

Trichloroacetic acid (TCA), cold 50% (w/v)

-

SRB solution (0.4% w/v in 1% acetic acid)[15]

-

Wash solution (1% acetic acid)

-

Solubilization solution (10 mM Tris base, pH 10.5)[15]

-

Microplate reader

Procedure:

-

Cell Seeding and Treatment: Follow steps 1-3 as described in the MTT assay protocol.

-

Fixation: After incubation, gently add 25 µL of cold 50% TCA to each well (for a final concentration of 10%) and incubate at 4°C for 1 hour to fix the cells.[15][16]

-

Washing: Carefully wash the plates four to five times with 1% acetic acid or tap water to remove unbound dye and allow the plates to air-dry.[14][15][16]

-

Staining: Add 50-100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.[14][16]

-

Washing: Quickly rinse the plates four times with 1% acetic acid to remove unbound SRB.[16]

-

Solubilization: Allow the plates to air-dry completely. Add 100-200 µL of 10 mM Tris base solution to each well to solubilize the bound dye.[14]

-

Readout: Shake the plate for 5-10 minutes and measure the absorbance at 540-565 nm using a microplate reader.[14][15]

Protocol 3: CellTiter-Glo® Luminescent Cell Viability Assay

The CellTiter-Glo® assay is a homogeneous method that determines the number of viable cells in culture based on the quantitation of ATP, which is an indicator of metabolically active cells.[17][18]

Materials:

-

Opaque-walled 96-well plates

-

Abd-7 compound

-

Selected cancer cell lines

-

Complete culture medium

-

CellTiter-Glo® Reagent

-

Luminometer

Procedure:

-

Cell Seeding and Treatment: Follow steps 1-3 as described in the MTT assay protocol, using opaque-walled plates to prevent signal cross-talk.

-

Reagent Preparation: Thaw the CellTiter-Glo® Buffer and reconstitute the CellTiter-Glo® Substrate to form the CellTiter-Glo® Reagent.[18][19]

-

Assay: Equilibrate the plate to room temperature for approximately 30 minutes.[18][19] Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[18]

-

Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[18][19] Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[18][19]

-

Readout: Record the luminescence using a plate-reading luminometer.[19]

Data Presentation and Analysis

The quantitative data from the cell viability assays should be organized and analyzed as follows:

-

Data Normalization: Subtract the average absorbance/luminescence of the blank wells from all other readings. Express the viability of the treated cells as a percentage of the vehicle-treated control cells.

-

% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

-

-

Dose-Response Curve: Plot the percentage of cell viability against the logarithm of the Abd-7 concentration. This will typically generate a sigmoidal dose-response curve.[6]

-

IC50 Calculation: Use a non-linear regression analysis to fit the dose-response curve and determine the IC50 value.[7] Software such as GraphPad Prism, Origin, or R can be used for this analysis.[6]

The results can be summarized in a table for easy comparison across different cell lines and experimental conditions.

| Parameter | Description |

| Cell Line | The specific cancer cell line used (e.g., A549, HCT116). |

| RAS Status | The mutational status of RAS in the cell line (e.g., KRAS G12D, Wild-Type). |

| Assay Type | The cell viability assay used (e.g., MTT, SRB, CellTiter-Glo). |

| Treatment Duration | The length of time the cells were exposed to Abd-7 (e.g., 48 hours, 72 hours). |

| IC50 (µM) | The calculated half-maximal inhibitory concentration of Abd-7. |

| 95% Confidence Interval | The range in which the true IC50 value is likely to fall. |

| Replicates | The number of biological and technical replicates performed. |

Conclusion

This application note provides a comprehensive guide for determining the IC50 of the RAS inhibitor Abd-7 in cancer cell lines. By following these detailed protocols and data analysis steps, researchers can obtain reliable and reproducible data on the potency of Abd-7, which is crucial for advancing its development as a potential anti-cancer therapeutic. Careful optimization of experimental parameters such as cell density and incubation time is recommended for each cell line to ensure accurate and meaningful results.

References

- 1. The Importance of IC50 Determination | Visikol [visikol.com]

- 2. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy [mdpi.com]

- 3. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Altogen Labs [altogenlabs.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound|AS-binding compound|CAS 2351843-48-4 [dcchemicals.com]

- 6. clyte.tech [clyte.tech]

- 7. researchgate.net [researchgate.net]

- 8. merckmillipore.com [merckmillipore.com]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 12. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]

- 14. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 15. Cell quantitation: SRB Assay - Cellculture2 [cellculture2.altervista.org]

- 16. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]

- 18. ch.promega.com [ch.promega.com]

- 19. OUH - Protocols [ous-research.no]

Application Notes and Protocols: Utilizing Abd-7 in Xenograft Mouse Models of Pancreatic Cancer

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pancreatic ductal adenocarcinoma (PDAC) remains one of the most lethal malignancies, with limited effective therapeutic options. A vast majority of pancreatic cancers are driven by mutations in the KRAS oncogene, making it a prime target for novel therapeutic development.[1][2] Abd-7 is a potent, cell-permeable small molecule inhibitor that targets the protein-protein interactions (PPIs) of RAS-effector signaling. By binding to RAS, Abd-7 prevents its interaction with downstream effectors such as PI3K, CRAF, and RALGDS, thereby inhibiting the aberrant signaling cascades that drive tumor growth and survival. These application notes provide a comprehensive overview and detailed protocols for the utilization of Abd-7 in preclinical xenograft mouse models of pancreatic cancer.

Mechanism of Action

Abd-7 functions as a RAS-effector protein-protein interaction (PPI) inhibitor. In its active GTP-bound state, RAS interacts with and activates multiple downstream signaling pathways crucial for cell proliferation, survival, and differentiation. Oncogenic mutations in KRAS, prevalent in pancreatic cancer, lock the protein in a constitutively active state, leading to uncontrolled cell growth. Abd-7 directly binds to RAS, sterically hindering its ability to engage with key effector proteins, including those in the RAF/MEK/ERK and PI3K/AKT/mTOR pathways. This disruption of downstream signaling leads to cell cycle arrest and apoptosis in RAS-dependent cancer cells.

Data Presentation: Efficacy of RAS Inhibitors in Pancreatic Cancer Xenograft Models

While specific data for Abd-7 is proprietary, the following tables summarize representative quantitative data from preclinical studies of similar RAS inhibitors in pancreatic cancer xenograft models. This data illustrates the potential therapeutic efficacy of targeting the RAS pathway.

Table 1: Tumor Growth Inhibition in Subcutaneous Pancreatic Cancer Xenograft Models

| Cell Line | Mouse Strain | Treatment Group | Dosing Regimen | % Tumor Growth Inhibition (TGI) | Reference |

| HPAC (KRASG12D) | Nude | MRTX1133 | 30 mg/kg, i.p., BID | 85% (regression) | [1] |

| MIA PaCa-2 (KRASG12C) | Nude | ADT-007 | Local Injection | Significant Inhibition | [3][4] |

| AsPC-1 (KRASG12D) | NSG | RMC-6236 | Oral | Durable Regression | [5] |

| PANC-1 (KRASG12D) | Nude | BI-2865 | N/A | Growth Suppression | [5] |

Table 2: Survival Analysis in Orthotopic Pancreatic Cancer Xenograft Models

| Model | Mouse Strain | Treatment Group | Median Survival (Days) | p-value | Reference |

| KPC/Y (autochthonous) | C57BL/6 | MRTX1133 | Significantly Increased | <0.0001 | [6] |

| PDX Model | Nude | RRSP-DTB | N/A | N/A | [7] |

| Syngeneic Model | C57BL/6 | MRTX1133 + αCD4/CD8 | Significantly Prolonged | <0.0001 | [6] |

Experimental Protocols

The following are detailed protocols for establishing pancreatic cancer xenograft models and a proposed treatment protocol for Abd-7 based on common practices for similar small molecule inhibitors.

Protocol 1: Establishment of a Subcutaneous Pancreatic Cancer Xenograft Model

This protocol describes the subcutaneous implantation of pancreatic cancer cells into immunocompromised mice.

-

Cell Culture:

-

Culture human pancreatic cancer cells (e.g., PANC-1, MIA PaCa-2, AsPC-1) in the recommended medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

-

Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Harvest cells during the logarithmic growth phase using trypsin-EDTA.

-

Wash the cells twice with sterile phosphate-buffered saline (PBS).

-

Resuspend the cells in a 1:1 mixture of PBS and Matrigel at a final concentration of 1 x 107 cells/mL.

-

-

Animal Handling and Implantation:

-

Use 6-8 week old female athymic nude mice.

-

Allow mice to acclimatize for at least one week before the procedure.

-

Anesthetize the mouse using isoflurane or a similar anesthetic.

-

Inject 100 µL of the cell suspension (1 x 106 cells) subcutaneously into the right flank of the mouse.

-

-

Tumor Monitoring:

-

Monitor the mice for tumor growth at least twice a week.

-

Measure the tumor dimensions using a digital caliper.

-

Calculate tumor volume using the formula: Volume = (Length x Width2) / 2.

-

Initiate treatment when tumors reach an average volume of 100-150 mm3.

-

Protocol 2: Proposed Treatment Protocol for Abd-7 in a Xenograft Model

This protocol outlines a general procedure for administering Abd-7 to tumor-bearing mice. The exact dosing and formulation may require optimization.

-

Abd-7 Formulation:

-

Prepare a stock solution of Abd-7 in a suitable solvent such as DMSO.

-

For intraperitoneal (i.p.) injection, further dilute the stock solution in a vehicle such as a mixture of PEG300, Tween-80, and saline. A common formulation involves adding 100 µL of a 20.8 mg/mL DMSO stock to 400 µL PEG300, mixing, then adding 50 µL Tween-80, mixing again, and finally adding 450 µL of saline.

-

-

Animal Grouping and Dosing:

-

Randomize mice into treatment and control groups (n=8-10 mice per group) once tumors reach the desired size.

-

The control group should receive the vehicle solution only.

-

The treatment group will receive Abd-7 at a predetermined dose (e.g., 10-50 mg/kg).

-

Administer the treatment via intraperitoneal injection once or twice daily for a specified duration (e.g., 21-28 days).

-

-

Efficacy and Toxicity Monitoring:

-

Measure tumor volume and body weight twice weekly.

-

Monitor the animals for any signs of toxicity, such as weight loss, lethargy, or ruffled fur.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting for downstream signaling markers).

-

Conclusion